Cas no 111061-55-3 (Fmoc-hse(trt)-oh)

Fmoc-Hse(Trt)-OH is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus, ensuring orthogonal protection during peptide chain assembly, and a Trt (trityl) group protecting the hydroxyl side chain of homoserine (Hse). This dual protection allows for selective deprotection under mild acidic conditions, making it suitable for synthesizing complex peptides with serine-like residues. Its high purity and stability under standard SPPS conditions ensure reliable coupling efficiency. Fmoc-Hse(Trt)-OH is particularly valuable in constructing peptides requiring post-translational modifications or specialized side-chain functionalities.
Fmoc-hse(trt)-oh structure
Fmoc-hse(trt)-oh structure
商品名:Fmoc-hse(trt)-oh
CAS番号:111061-55-3
MF:C38H33NO5
メガワット:583.67232
MDL:MFCD00270544
CID:136139
PubChem ID:57653781

Fmoc-hse(trt)-oh 化学的及び物理的性質

名前と識別子

    • Fmoc-O-trityl-L-homoserine
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trityloxy)butanoic acid
    • FMOC-2-AMINO-4-TRITYLOXYBUTANOIC ACID
    • Fmoc-HomoSer(Trt)-OH
    • Fmoc-HoSer(Trt)-OH
    • Fmoc-Hse(Trt)-OH
    • Fmoc-L-Hse(Trt)-OH
    • L-Homoserine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-
    • 47347_ALDRICH
    • 47347_FLUKA
    • AmbotzFAA1533
    • CTK3J1825
    • Fmoc-(N-Me)Val-OH
    • Fmoc(OTrt)homoserine
    • Fmoc-(S)-NMeVal-OH
    • Fmoc-D-N- Me-Val-OH
    • Fmoc-Hse(Tr)-OH
    • Fmoc-L-N-MeVal-OH
    • Fmoc-N-Me-D-Val-OH
    • Fmoc-N-Me-L-Val-OH
    • Fmoc-N-methyl-D-valine
    • fmoc-N-methyl-L-valine
    • Fmoc-N-methylvaline
    • N-Fmoc-L-HSE(OTrt)-OH
    • N-Fmoc-N-methyl-L-valine
    • N-Fmoc-OTrt-L-homoserine
    • SureCN119544
    • TMA023
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-homoserine
    • Fmoc-L-HomoSer(Trt)-OH
    • Fmoc-Hse(Trt)-OH Novabiochem
    • nα-fmoc-o-trityl-l-homoserine
    • FMoc-Hse(Trt)-OH FMoc-O-trityl-L-hoMoserine
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl HoSer(Trt)-OH
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(trityloxy)butanoic acid
    • Fmoc-Homoser(Trt)-OH >=98.0% (HPLC)
    • Fmoc-O-trityl-L-homoserine≥ 99.8% (HPLC, Chiral purity)
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(triphenylmethoxy)butanoic acid
    • n-fmoc-o-trityl-l-homoserine
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-homoserine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
    • MFCD00270544
    • AM82568
    • D94648
    • AKOS015896301
    • QUTREFXHXPNEJN-DHUJRADRSA-N
    • 111061-55-3
    • CS-0100960
    • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine
    • SCHEMBL119491
    • HY-W048668
    • AS-59639
    • Fmoc-Homoser(Trt)-OH, >=98.0% (HPLC)
    • DA-53310
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(triphenylmethoxy)butanoic acid
    • Fmoc-hse(trt)-oh
    • MDL: MFCD00270544
    • インチ: InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
    • InChIKey: QUTREFXHXPNEJN-DHUJRADRSA-N
    • ほほえんだ: O=C(O)[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

計算された属性

  • せいみつぶんしりょう: 583.23599
  • どういたいしつりょう: 583.23587315g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 44
  • 回転可能化学結合数: 13
  • 複雑さ: 853
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.6
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 84.9

じっけんとくせい

  • 色と性状: けっしょう
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 767.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 418.0±32.9 °C
  • PSA: 84.86
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±2.7 mmHg at 25°C

Fmoc-hse(trt)-oh 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM308465-1g
Fmoc-HoSer(Trt)-OH
111061-55-3 95%
1g
$*** 2023-04-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F919720-250mg
FMOC-HOMOSER(TRT)-OH
111061-55-3 98% (HPLC)
250mg
¥195.30 2022-01-14
Apollo Scientific
OR962246-5g
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine
111061-55-3
5g
£311.00 2025-02-20
Chemenu
CM308465-25g
Fmoc-HoSer(Trt)-OH
111061-55-3 95%
25g
$795 2021-06-09
Chemenu
CM308465-5g
Fmoc-HoSer(Trt)-OH
111061-55-3 95%
5g
$*** 2023-04-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F165925-250mg
Fmoc-hse(trt)-oh
111061-55-3 98%
250mg
¥149.90 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-294905A-25g
Fmoc-L-Hse(Trt)-OH,
111061-55-3
25g
¥9777.00 2023-09-05
Aaron
AR0035MW-250mg
N-Fmoc-O-trityl-L-homoserine
111061-55-3 98%
250mg
$12.00 2025-01-21
Crysdot LLC
CD21018751-5g
Fmoc-HoSer(Trt)-OH
111061-55-3 95+%
5g
$277 2024-07-18
Ambeed
A867487-5g
Fmoc-HoSer(Trt)-OH
111061-55-3 98%
5g
$209.0 2024-04-26

Fmoc-hse(trt)-oh 関連文献

Fmoc-hse(trt)-ohに関する追加情報

Professional Introduction to Compound CAS No. 111061-55-3: Fmoc-hse(trt)-oh

Fmoc-hse(trt)-oh, also known by its CAS number 111061-55-3, is a specialized compound utilized in the field of organic chemistry, particularly in peptide synthesis and related research. This compound is a key reagent in the synthesis of peptides and other bioactive molecules, playing a crucial role in protecting and modifying amino acids during the synthesis process. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a well-known protecting group for amino acids, while the trt (tert-butoxycarbonyl) group adds another layer of protection, enhancing the versatility of this compound.

Recent advancements in peptide chemistry have highlighted the importance of precise control over protecting groups to achieve high yields and purity in peptide synthesis. Fmoc-hse(trt)-oh has been at the forefront of these developments, offering researchers a reliable tool for constructing complex peptide sequences. The dual protection provided by Fmoc and trt groups ensures that sensitive functional groups remain intact during reaction conditions, which is critical for maintaining the integrity of the final product.

One of the most significant applications of Fmoc-hse(trt)-oh is in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate. The ability to selectively remove these protecting groups under specific conditions has been a major focus of recent studies. For instance, researchers have explored the use of mild acidic conditions to cleave the trt group without affecting the Fmoc group, enabling sequential deprotection steps that are essential for constructing multi-component peptides.

In addition to its role in peptide synthesis, Fmoc-hse(trt)-oh has found applications in drug discovery and biotechnology. Its ability to stabilize reactive intermediates makes it invaluable in the synthesis of bioactive compounds, including antibiotics and enzyme inhibitors. Recent studies have demonstrated its utility in constructing cyclic peptides, which are known for their potent biological activities and potential as therapeutic agents.

The development of efficient synthetic routes for Fmoc-hse(trt)-oh has also been a topic of interest. Researchers have optimized reaction conditions to improve yield and purity, ensuring that this compound remains accessible for both academic and industrial applications. Innovations in catalytic methods and green chemistry practices have further enhanced its production efficiency, aligning with global efforts to promote sustainable chemical manufacturing.

Looking ahead, the continued refinement of Fmoc-hse(trt)-oh's applications is expected to drive advancements in personalized medicine and targeted therapies. Its role in enabling precise control over peptide structures will undoubtedly contribute to the development of novel treatments for various diseases, including cancer and infectious disorders.

In conclusion, Fmoc-hse(trt)-oh (CAS No. 111061-55-3) stands as a pivotal compound in modern organic chemistry, offering unparalleled versatility and reliability in peptide synthesis. With ongoing research focusing on its optimization and innovative applications, this compound will remain at the forefront of chemical innovation for years to come.

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